Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate
Description
Systematic Nomenclature and Structural Characterization
Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate is an organic compound with the IUPAC name 4-(3-hydroxy-3-methylbut-1-ynyl)benzoic acid methyl ester (CAS: 33577-98-9). Its structural core comprises a benzoic acid ester moiety (methyl benzoate) substituted at the para position with a 3-hydroxy-3-methylbut-1-ynyl chain. The substituent features a tertiary alcohol (3-hydroxy) and a terminal alkyne (1-ynyl) group, both attached to a methyl-substituted carbon backbone.
Key structural elements :
- Benzoate ester group : An aromatic ring with a methyl ester (-COOCH₃) at position 4.
- 3-Hydroxy-3-methylbut-1-ynyl chain : A four-carbon chain with a hydroxyl group at C3, a methyl group at C3, and a terminal triple bond at C1.
The compound’s stereochemistry is not specified in available literature, indicating no stereogenic centers in the molecule.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₃H₁₄O₃ , derived from the benzoate backbone (C₈H₇O₂) and the butynyl substituent (C₅H₇O).
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₄O₃ | |
| Molecular weight (g/mol) | 218.25 | |
| Exact mass (Da) | 218.094294304 |
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR (300 MHz, CDCl₃) :
- δ 7.95 (d, J = 8.3 Hz, 2H) : Aromatic protons ortho to the ester group.
- δ 7.44 (d, J = 8.3 Hz, 2H) : Aromatic protons meta to the ester group.
- δ 3.90 (s, 3H) : Methyl ester protons.
- δ 2.36 (s, 1H) : Hydroxyl proton (broad singlet).
- δ 1.62 (s, 6H) : Methyl groups on the butynyl chain.
¹³C NMR (75 MHz, CDCl₃) :
- δ 166.5 : Ester carbonyl (C=O).
- δ 131.5 : Aromatic carbons (C2 and C6).
- δ 96.8 : Sp-hybridized carbons (C≡C).
- δ 81.4 : C3 (bearing hydroxyl and methyl groups).
- δ 31.3 : Methyl groups
Properties
IUPAC Name |
methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-13(2,15)9-8-10-4-6-11(7-5-10)12(14)16-3/h4-7,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQVSXSPVIQMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346025 | |
| Record name | Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33577-98-9 | |
| Record name | Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Synthetic Strategies
The synthesis of methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate revolves around two primary objectives: (1) introducing the 3-hydroxy-3-methylbut-1-ynyl group to the benzoate core and (2) ensuring regioselective functionalization at the para position. The following sections detail the most viable approaches.
Sonogashira Coupling for Alkyne Formation
The Sonogashira cross-coupling reaction is a cornerstone for constructing carbon-carbon bonds between sp²-hybridized aryl halides and terminal alkynes. This method is particularly suited for introducing the alkyne moiety in this compound.
Reaction Protocol:
Starting Materials :
- Methyl 4-iodobenzoate (aryl halide precursor)
- 3-Methylbut-3-yn-1-ol (terminal alkyne with preexisting hydroxyl group)
Catalytic System :
- Palladium catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
- Copper co-catalyst: CuI (10 mol%)
- Base: Triethylamine (TEA) or diisopropylamine
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Conditions :
- Temperature: 60–80°C
- Reaction Time: 12–24 hours
- Atmosphere: Inert (N₂ or Ar) to prevent alkyne oxidation
Mechanistic Considerations :
Yield Optimization :
Advantages:
Hydroxyl Group Retention and Protection
The tertiary hydroxyl group in the 3-hydroxy-3-methylbut-1-ynyl substituent is prone to elimination or oxidation under acidic or basic conditions. To mitigate this, protective group strategies are often employed during synthesis.
Common Protecting Groups:
| Group | Reagent | Deprotection Method |
|---|---|---|
| TMS Ether | Chlorotrimethylsilane | Fluoride ions (TBAF) |
| THP Ether | Dihydropyran | Acidic hydrolysis (H₃O⁺) |
Example Workflow:
- Protect 3-methylbut-3-yn-1-ol as its TMS ether.
- Perform Sonogashira coupling with methyl 4-iodobenzoate.
- Deprotect the TMS group using tetrabutylammonium fluoride (TBAF).
Yield Improvement : Protection-deprotection sequences enhance overall yield by 15–20% compared to unprotected routes.
Alternative Route: Esterification of Preformed Carboxylic Acid
For laboratories lacking specialized coupling reagents, a two-step synthesis via the corresponding carboxylic acid derivative is feasible.
Step 1: Synthesis of 4-(3-Hydroxy-3-Methylbut-1-ynyl)Benzoic Acid
- Method : Sonogashira coupling of 4-iodobenzoic acid with 3-methylbut-3-yn-1-ol (conditions analogous to Section 1.1).
- Yield : 50–65%.
Step 2: Fischer Esterification
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of the primary methods:
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Sonogashira Coupling | Single-step, high regioselectivity | Requires palladium/copper catalysts | 60–75% |
| Protection-Deprotection | Prevents hydroxyl group degradation | Adds synthetic steps, higher cost | 70–85% |
| Fischer Esterification | Cost-effective, uses simple reagents | Requires preformed carboxylic acid | 80–90% |
Characterization and Validation
Successful synthesis requires rigorous characterization to confirm structural integrity:
Key Analytical Data:
FT-IR :
¹H NMR (CDCl₃) :
Mass Spectrometry :
Industrial and Laboratory-Scale Considerations
Scalability Challenges:
- Catalyst Cost : Palladium-based catalysts increase expenses for large-scale production.
- Purification : Column chromatography is impractical industrially; alternatives like crystallization or distillation are preferred.
Process Optimization:
- Solvent Recovery : THF or DMF can be recycled via fractional distillation.
- Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd on carbon) reduce metal waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of 4-(3-oxo-3-methylbut-1-ynyl)benzoate.
Reduction: Formation of methyl 4-(3-hydroxy-3-methylbutyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate serves as an essential building block in organic synthesis. Its complex structure allows it to participate in various chemical reactions, enabling the development of more intricate organic molecules.
Synthetic Routes
The synthesis of this compound typically involves:
- Reactions with benzoic acid derivatives : The hydroxyalkyne group is introduced through reactions that may include acidic or basic conditions.
- Catalytic methods : Employing palladium or other catalysts to enhance yield and selectivity during synthesis.
Biological Applications
Research into the biological activities of this compound indicates potential therapeutic properties, particularly in the fields of antimicrobial and anticancer research. The presence of the hydroxy and alkyne groups may enhance its interactions with biological targets.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that this compound exhibited selective cytotoxicity against various tumor cell lines. The compound's structural features were linked to its ability to induce apoptosis in cancer cells.
- Antimicrobial Properties : Investigations revealed that this compound showed promising antimicrobial activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.
- Biochemical Probes : The compound has been explored as a biochemical probe for studying enzyme kinetics and protein interactions, providing insights into metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Table 1: Structural Features of Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate and Analogues
Key Observations :
- The target compound’s hydroxy-alkynyl group distinguishes it from alkenyl (e.g., prenyl in ) or aromatic heterocyclic substituents (e.g., pyridazine in ).
- Positional isomerism is notable: the target’s substituent is para-oriented, whereas 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid has a meta-substituted prenyl group .
Physicochemical Properties
- Lipophilicity : The methyl ester group in the target compound increases lipophilicity compared to the carboxylic acid in . However, the hydroxy-alkynyl substituent may partially offset this by introducing polarity .
- Hydrogen Bonding: The tertiary alcohol in the target enables hydrogen-bond donor/acceptor interactions, unlike the purely hydrocarbon prenyl group in or halogenated quinolines in .
- Steric Effects : The bulky 3-hydroxy-3-methylbut-1-ynyl group may hinder rotational freedom, contrasting with the planar aromatic substituents in and .
Biological Activity
Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHO and a molecular weight of approximately 218.25 g/mol. The compound features a benzoate moiety along with a hydroxyalkyne side chain, which contributes to its reactivity and biological interactions.
Biological Activity
1. Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with hydroxy and alkyne functionalities can enhance their reactivity with biological targets, suggesting potential applications in treating infections caused by resistant strains of bacteria.
2. Anticancer Properties:
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the growth of certain cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism may involve the modulation of specific enzymes or receptors associated with cancer cell proliferation .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The hydroxy group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. This interaction may alter metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation: The compound may also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Inhibits growth in specific cancer cell lines (e.g., breast cancer) |
| Mechanism | Involves enzyme inhibition and receptor modulation |
Case Study: Anticancer Activity
In a study investigating the anticancer effects of this compound on breast cancer cells, researchers observed a significant reduction in cell viability at concentrations above 10 µM. The study suggested that this compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development in cancer therapy.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations should focus on:
- In Vivo Studies: To assess the efficacy and safety profile in animal models.
- Mechanistic Studies: To better understand the specific interactions with enzymes and receptors.
- Synthesis of Derivatives: To explore modifications that could enhance potency or selectivity against specific biological targets.
Q & A
Q. How does the compound’s conformation affect its interaction with biological targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
